![molecular formula C16H30N2O2S3 B15163264 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole CAS No. 193624-56-5](/img/structure/B15163264.png)
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two butoxypropylsulfanyl groups attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with butoxypropylsulfanyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
化学反应分析
Types of Reactions: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The butoxypropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazoles.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various molecular pathways, leading to the observed biological effects.
相似化合物的比较
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
2,5-Dimethyl-1,3,4-thiadiazole: A similar compound with methyl groups instead of butoxypropylsulfanyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: Another derivative with phenyl groups.
Uniqueness: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of butoxypropylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
193624-56-5 |
|---|---|
分子式 |
C16H30N2O2S3 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
2,5-bis(1-butoxypropylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H30N2O2S3/c1-5-9-11-19-13(7-3)21-15-17-18-16(23-15)22-14(8-4)20-12-10-6-2/h13-14H,5-12H2,1-4H3 |
InChI 键 |
FSZXMBXDDGZWBF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(CC)SC1=NN=C(S1)SC(CC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


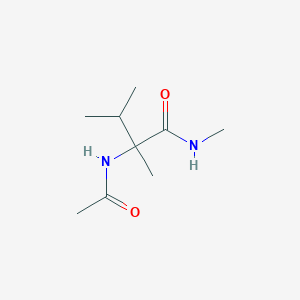

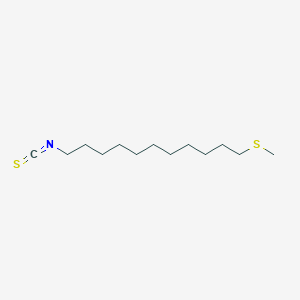

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
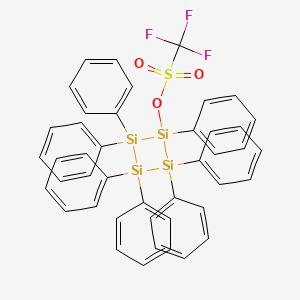
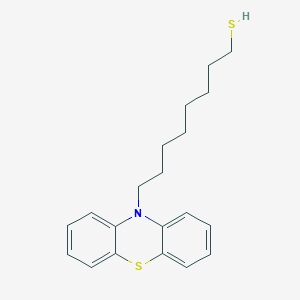
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
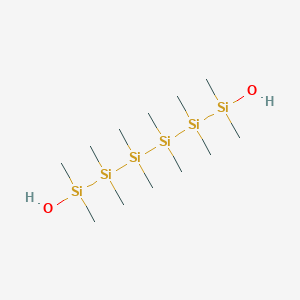
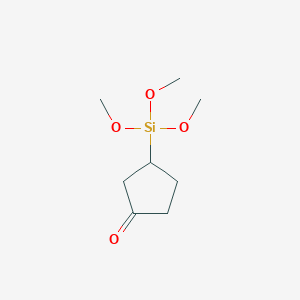
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
